molecular formula C5H14Cl2N2O B13648826 1,5-Diaminopentan-3-onedihydrochloride

1,5-Diaminopentan-3-onedihydrochloride

Cat. No.: B13648826
M. Wt: 189.08 g/mol
InChI Key: YGACROGSLKFOBW-UHFFFAOYSA-N
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Description

1,5-diaminopentan-3-one dihydrochloride is a chemical compound with the molecular formula C5H12N2O·2HCl. It is a derivative of pentane, featuring two amino groups at positions 1 and 5, and a ketone group at position 3. This compound is often used in various chemical and biological research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-diaminopentan-3-one dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 1,5-dichloropentane with ammonia, followed by oxidation to introduce the ketone group at position 3. Another method involves the reduction of glutarodinitrile to form 1,5-diaminopentane, which is then oxidized to introduce the ketone group.

Industrial Production Methods: Industrial production of 1,5-diaminopentan-3-one dihydrochloride typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1,5-diaminopentan-3-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1,5-diaminopentan-3-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-diaminopentan-3-one dihydrochloride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and other biochemical processes, making the compound useful in studying molecular pathways and mechanisms.

Comparison with Similar Compounds

    1,5-diaminopentane: Similar structure but lacks the ketone group.

    1,4-diaminobutane: Shorter carbon chain and lacks the ketone group.

    1,6-diaminohexane: Longer carbon chain and lacks the ketone group.

Uniqueness: 1,5-diaminopentan-3-one dihydrochloride is unique due to the presence of both amino and ketone functional groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. The combination of these functional groups allows for a wider range of chemical reactions and interactions compared to similar compounds.

Properties

Molecular Formula

C5H14Cl2N2O

Molecular Weight

189.08 g/mol

IUPAC Name

1,5-diaminopentan-3-one;dihydrochloride

InChI

InChI=1S/C5H12N2O.2ClH/c6-3-1-5(8)2-4-7;;/h1-4,6-7H2;2*1H

InChI Key

YGACROGSLKFOBW-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(=O)CCN.Cl.Cl

Origin of Product

United States

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